Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate
Overview
Description
Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate is a useful research compound. Its molecular formula is C11H19NO4 and its molecular weight is 229.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Chemical Derivations
Tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate and related compounds have significant implications in synthetic chemistry. Meyers et al. (2009) developed efficient synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound useful for further selective derivation on the azetidine and cyclobutane rings, offering a convenient entry point to novel compounds that access chemical space complementary to piperidine ring systems (Meyers, Muizebelt, van Wiltenburg, Brown, & Thorarensen, 2009).
Chemical Structure and Biological Evaluation
Kulkarni et al. (2016) synthesized derivatives of N-Boc piperazine and evaluated their antibacterial and antifungal activities, finding moderate activity against several microorganisms (Kulkarni et al., 2016).
Methodology for α-Substituted Azetidine-2-Carboxylic Acid Esters
Tayama et al. (2018) investigated the base-promoted α-alkylation of N-((S)-1-phenylethyl)azetidine-2-carboxylic acid esters, leading to the production of optically active α-substituted azetidine-2-carboxylic acid esters, starting from commercially available (S)-1-phenylethylamine (Tayama, Nishio, & Kobayashi, 2018).
Versatile Building Blocks in Medicinal Chemistry
Ji et al. (2018) prepared protected 3-haloazetidines, which are widely used and versatile building blocks in medicinal chemistry, and used these intermediates to prepare high-value azetidine-3-carboxylic acid derivatives (Ji, Wojtas, & Lopchuk, 2018).
Chemical Rearrangements and Cycloaddition Reactions
Yadav and Sriramurthy (2005) demonstrated that 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine react efficiently with nitriles and carbonyl substrates, generating imidazoline, oxazolidine, and tetrahydropyrimidine products. These findings indicate potential applications in chemical rearrangements and cycloaddition reactions (Yadav & Sriramurthy, 2005).
Applications in Natural Product Synthesis
Qin et al. (2014) synthesized tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of the natural product Biotin, indicating its relevance in the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Properties
IUPAC Name |
tert-butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-8(7-12)5-9(13)15-4/h8H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTPWZDWKAOOPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60692985 | |
Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497160-14-2 | |
Record name | tert-Butyl 3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60692985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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